Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate
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Overview
Description
Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a methylsulfonyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable pyridazine derivative with a methylsulfonyl chloride in the presence of a base, followed by esterification with methanol under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Methyl 2-(methylsulfonyl)-6-oxohexahydro-4-pyridazinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-(methylsulfonyl)ethanol: This compound has a similar methylsulfonyl group but lacks the pyridazine ring.
Methyl 2-(methylsulfonyl)benzoate: This compound has a benzoate ester instead of a pyridazine ring.
2-(Methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate: This compound contains a methylsulfonyl group and is used in different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-methylsulfonyl-6-oxodiazinane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5S/c1-14-7(11)5-3-6(10)8-9(4-5)15(2,12)13/h5H,3-4H2,1-2H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNFPUJYTALGTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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